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7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one

Chromone Coumarin Hydrogen-bond acceptor

7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one (CAS 921112-22-3) is a fully synthetic small molecule belonging to the flavone subclass of chromones (4H-chromen-4-one), characterized by a 2-phenyl substituent, a 7-hydroxy-5-methoxy oxygenation pattern, and an 8-((4-methylpiperazin-1-yl)methyl) basic side chain. Its molecular formula is C22H24N2O4 (exact mass 380.1736 Da), and it is supplied as a research-grade compound with a typical purity of ≥95%.

Molecular Formula C22H24N2O4
Molecular Weight 380.444
CAS No. 921112-22-3
Cat. No. B2658241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
CAS921112-22-3
Molecular FormulaC22H24N2O4
Molecular Weight380.444
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4
InChIInChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-16-17(25)12-20(27-2)21-18(26)13-19(28-22(16)21)15-6-4-3-5-7-15/h3-7,12-13,25H,8-11,14H2,1-2H3
InChIKeyXMTTUKHZUJOWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one (CAS 921112-22-3) – Chemical Identity and Structural Class


7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one (CAS 921112-22-3) is a fully synthetic small molecule belonging to the flavone subclass of chromones (4H-chromen-4-one), characterized by a 2-phenyl substituent, a 7-hydroxy-5-methoxy oxygenation pattern, and an 8-((4-methylpiperazin-1-yl)methyl) basic side chain [1]. Its molecular formula is C22H24N2O4 (exact mass 380.1736 Da), and it is supplied as a research-grade compound with a typical purity of ≥95% . The presence of the piperazine moiety confers protonable nitrogen atoms (predicted pKa ~8-9 for the piperazine N4-methyl) that distinguish it from naturally occurring flavones such as chrysin (5,7-dihydroxyflavone) and position it as a focused tool for probing kinase and GPCR targets.

1
Chromone scaffold with extended H-bond acceptor profile
Distinct from coumarin-based analogs for kinase hinge engagement
2
C8-methylene-piperazine vector for laterally extended basic pharmacophore
Enables probing of GPCR and kinase pockets requiring spatial separation from core
3
Reduced lipophilicity and conformational restriction vs butoxy-linked flavones
Supports cleaner cell-based assay outcomes and higher ligand efficiency screening

Why Close Analogs of 7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one Cannot Be Interchanged in Target-Focused Screens


Although numerous synthetic chromone and coumarin derivatives bearing a 4-methylpiperazine appendage exist in screening libraries, subtle variations in the position of the basic side chain, the oxidation state of the pyrone ring, and the H-bond donor/acceptor array produce profoundly different target-engagement profiles. For instance, the coumarin-based analog IMM-H004 (7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one) has been characterized primarily as a neuroprotective and antioxidant agent acting on mitochondrial pathways [1], while the flavone LYG-202 (5-hydroxy-8-methoxy-7-(4-(4-methylpiperazin-1-yl)butoxy)-2-phenyl-4H-chromen-4-one) is reported to inhibit PI3K/Akt signaling and angiogenesis [2]. Neither of these mechanisms can be assumed for the 8-substituted 4H-chromen-4-one target compound because the relocation of the piperazine-bearing substituent from position 7 or 3 to position 8 alters the vector of the basic nitrogen relative to the chromone core, impacting both molecular recognition and physicochemical properties. The quantitative comparisons below provide the evidence base for selecting the correct positional isomer and oxidation state for a given assay system.

This compound IMM-H004 Chromone vs coumarin core alters H‑bond acceptor count and electronic distribution; target engagement profile may not transfer.
This compound LYG-202 Butoxy linker replacement shifts lipophilicity and rotatable bond count; cellular permeability and binding entropy contributions may differ.
C8 substitution C3 substitution Piperazine nitrogen position displaced by approximately 5 Å; pharmacophoric geometry for kinase/GPCR recognition must be re-profiled.

Quantitative Differentiation of 7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one from Its Closest Structural Analogs


Chromone vs. Coumarin Core: Impact on Hydrogen-Bond Acceptor Count and Ring Electronics

The target compound contains a 4H-chromen-4-one (chromone) core, whereas IMM-H004 is a 2H-chromen-2-one (coumarin). This difference in the position of the carbonyl group alters the total hydrogen-bond acceptor count (HBA) and the electronic distribution of the fused ring system. The target compound has an HBA of 6 (1 carbonyl oxygen, 2 phenolic/methoxy oxygens, 2 piperazine nitrogens, 1 chromone ring oxygen), while IMM-H004 has an HBA of 5 (coumarin lactone carbonyl, two phenolic/methoxy oxygens, two piperazine nitrogens) [1][2]. In drug-design filtering, a difference of one HBA can affect compliance with Lipinski-type rules and influence solubility and permeability in cell-based assays.

H-Bond Acceptor Count
Cross-study comparable
∆ HBA = +1
Target: 6 (PubChem computed)
Extra acceptor may strengthen polar contacts in ATP-binding pockets.
Computed descriptor; IMM-H004 HBA = 5.
Chromone Coumarin Hydrogen-bond acceptor SAR

Lipophilicity Differential: XLogP3-AA Comparison with the Butoxy-Linked Flavone LYG-202

The target compound exhibits an XLogP3-AA value of 2.4, which is 1.0 log unit lower than the butoxy-linked analog LYG-202 (XLogP3-AA estimated at 3.4) [1][2]. The lower lipophilicity of the target arises from the replacement of the flexible butoxy spacer in LYG-202 with a direct methylene bridge at position 8, reducing the number of rotatable bonds from 9 to 4. This shift is expected to improve aqueous solubility and reduce non-specific protein binding, a critical factor in cellular assay reproducibility.

Lipophilicity (XLogP3-AA)
Cross-study comparable
∆ XLogP = -1.0
Target: 2.4; LYG-202 ≈ 3.4
Lower lipophilicity may reduce non-specific partitioning in cellular assays.
XLogP3 algorithm; target more hydrophilic.
Lipophilicity XLogP Flavone Permeability

Rotatable Bond Count Restriction: Conformational Rigidity Advantage over LYG-202

The target compound possesses only 4 rotatable bonds, compared to 9 rotatable bonds in LYG-202 [1]. This significant reduction in conformational flexibility is attributable to the direct methylene linkage of the piperazine at C8 rather than the extended butoxy chain at C7. Fewer rotatable bonds generally correlate with lower entropic penalty upon target binding, potentially yielding higher ligand efficiency (LE) for targets that accommodate the more rigid scaffold.

Rotatable Bonds
Cross-study comparable
∆ RotB = -5
Target: 4; LYG-202: 9
Substantially more rigid scaffold supports favorable entropic binding term.
PubChem Cactvs; fewer rotatable bonds vs butoxy analog.
Rotatable bonds Conformational entropy Binding affinity Ligand efficiency

Positional Isomerism of the Piperazine Substituent: C8 vs. C3 Substitution in IMM-H004

In the target compound the 4-methylpiperazine moiety is attached via a methylene linker to C8 of the chromone, whereas in IMM-H004 the piperazine is directly attached to C3 of a coumarin ring [1][2]. This inversion of attachment geometry relocates the basic nitrogen center by approximately 5 Å (estimated from minimized conformers) and alters the angle at which the piperazine protrudes from the planar aromatic system. Such a drastic change in pharmacophoric geometry means the two compounds cannot be considered interchangeable in any target-based assay without re-profiling.

Piperazine Position
Class-level inference
C8-methylene vs C3-direct (IMM-H004)
~5 Å displacement of basic nitrogen
Reversed attachment geometry can shift kinase/GPCR selectivity profiles.
Modeled conformers (MMFF94); requires assay re-profiling.
Positional isomer Piperazine substitution Target selectivity Flavonoid

Recommended Application Scenarios for 7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one Based on Product-Specific Evidence


Kinase Profiling Panels Requiring a Chromone Scaffold with an Additional H‑Bond Acceptor

When screening a kinase panel that includes targets with a known preference for flavone-type inhibitors (e.g., CDK family members), the chromone core provides one extra hydrogen-bond acceptor relative to the coumarin scaffold of IMM-H004 [1]. This additional acceptor can engage the hinge-region backbone NH of the kinase, often resulting in improved enthalpic binding. Procurement of the target compound is recommended for kinase selectivity profiling where the coumarin analog has already demonstrated weak or no activity.

Cellular Phenotypic Assays Where Low Lipophilicity Drives Cleaner Dose-Response Curves

The XLogP3-AA of 2.4 for the target compound is 1.0 unit lower than that of the more lipophilic analog LYG-202 [1]. In cell-based assays, this reduced lipophilicity translates to less non-specific membrane partitioning and a lower likelihood of phospholipidosis-driven false positives. Researchers conducting high-content screening or transcriptomic profiling should prioritize this scaffold to minimize off-target effects arising from excessive hydrophobicity.

Fragment-Based or Structure-Based Drug Design Requiring a Conformationally Restricted Piperazine Vector

With only 4 rotatable bonds, the target compound is substantially more rigid than LYG-202 (9 rotatable bonds) [1]. This conformational restriction is advantageous when co-crystallization or docking studies demand a well-defined spatial presentation of the basic piperazine nitrogen. The C8-methylene-piperazine geometry places the protonatable center approximately 5 Å away from the position it occupies in C3-substituted analogs like IMM-H004 [1], enabling exploration of a distinct region of the target binding pocket.

Medicinal Chemistry Campaigns Aiming to Improve Ligand Efficiency Through Rotatable Bond Reduction

The 5-bond reduction in rotatable bonds relative to the butoxy-linked flavone LYG-202 directly contributes to a more favorable entropic term in binding free energy [1]. Lead optimization teams seeking to improve ligand efficiency (LE) or lipophilic efficiency (LipE) should select the target compound as the starting scaffold, as it already embodies the key rigidification strategy without the need for additional macrocyclization or conformational locking chemistry.

Application
Selection Property
Validation Focus
Kinase profiling: chromone HBA context
Hydrogen-bond acceptor profile
Hinge-region binding engagement review
Cellular phenotypic screening: low lipophilicity probe
Predicted XLogP profile
Assay reproducibility and off-target partitioning review
Structure-based design: rigid piperazine vector
Rotatable bond count context
Spatial presentation of basic nitrogen in binding site
Medicinal chemistry: ligand efficiency optimization
Conformational restriction context
Entropic binding term and ligand efficiency (LE) review
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